molecular formula C40H52N6O9 B13730220 Fmoc-PEG2-Val-Cit-PAB-OH

Fmoc-PEG2-Val-Cit-PAB-OH

Cat. No.: B13730220
M. Wt: 760.9 g/mol
InChI Key: FBVVAZALMCENSE-GIWKVKTRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Fmoc-PEG2-Val-Cit-PAB-OH in Targeted Therapeutics

Historical Evolution of Enzyme-Cleavable Linkers in ADC Development

The trajectory of ADC linker technology began with first-generation hydrazone-based systems, exemplified by gemtuzumab ozogamicin (Mylotarg). This ADC utilized an acid-labile hydrazone linker to conjugate N-acetyl-γ-calicheamicin to an anti-CD33 antibody. While the hydrazone bond hydrolyzed selectively in acidic lysosomal environments (pH 4.5–5.0), its instability in systemic circulation (pH 7.4) led to premature payload release, contributing to hepatotoxicity and the drug’s temporary withdrawal in 2010.

Second-generation linkers introduced peptide-based cleavage mechanisms, leveraging intracellular proteases like cathepsin B . The Val-Cit-PAB motif emerged as a gold standard due to its dual advantages:

  • Plasma stability : The dipeptide resists proteolysis in blood, minimizing off-target toxicity.
  • Lysosomal activation : Cathepsin B cleaves the Cit-PAB bond post-internalization, enabling tumor-specific payload release.

Clinical validation came with ADCs like brentuximab vedotin , which employs a Val-Cit-PAB linker to deliver monomethyl auristatin E (MMAE) to CD30-positive lymphomas. This design reduced systemic toxicity compared to hydrazone linkers, achieving a therapeutic index suitable for regulatory approval.

Structural Rationale: Integration of Fmoc, PEG2, and Val-Cit-PAB Motifs

This compound synthesizes three critical components into a unified linker system:

Fluorenylmethyloxycarbonyl (Fmoc) Group
  • Role : Serves as a temporary protecting group during solid-phase peptide synthesis (SPPS).
  • Mechanism : The Fmoc moiety shields the amine group of valine, preventing unintended side reactions. It is later removed under basic conditions (e.g., 20% piperidine in DMF).
  • Advantage : Unlike tert-butoxycarbonyl (Boc), Fmoc deprotection avoids acidic conditions that could degrade acid-sensitive payloads.
Polyethylene Glycol (PEG2) Spacer
  • Role : A two-unit ethylene glycol chain inserted between Fmoc and Val-Cit-PAB.
  • Functions :
    • Solubility enhancement : Mitigates aggregation of hydrophobic payloads.
    • Conformational flexibility : Lowers steric hindrance between the antibody and cytotoxic agent.
    • Plasma stability : Shields the peptide linker from extracellular proteases.
Val-Cit-PAB Sequence
  • Cleavage mechanism :

    • Lysosomal trafficking : Post-ADC internalization, the conjugate enters lysosomes.
    • Protease activation : Cathepsin B hydrolyzes the amide bond between citrulline and PAB.
    • Self-immolative release : The PAB-carbamate bond undergoes spontaneous 1,6-elimination, freeing the payload.
  • Structural optimization :

    • Citrulline selection : The non-proteinogenic amino acid reduces recognition by plasma proteases.
    • PAB moiety : Stabilizes the carbamate linkage until lysosomal cleavage, preventing premature release.

Synthetic Pathway :
The synthesis of this compound involves sequential coupling steps:

  • Fmoc-Cit-PAB-OH preparation : Citrulline is conjugated to PAB via amide bonding.
  • PEG2 insertion : Ethylene glycol units are added using Fmoc-aminooxy-PEG2-NH2.
  • Valine coupling : Fmoc-Val-OSu is attached under mild conditions to minimize epimerization.
  • Global deprotection : Piperidine removes Fmoc groups, yielding the final linker.

This route achieves an 85% yield with >98% purity, surpassing earlier methods prone to racemization.

Properties

Molecular Formula

C40H52N6O9

Molecular Weight

760.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C40H52N6O9/c1-26(2)36(38(50)45-34(12-7-18-42-39(41)51)37(49)44-28-15-13-27(24-47)14-16-28)46-35(48)17-20-53-22-23-54-21-19-43-40(52)55-25-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33/h3-6,8-11,13-16,26,33-34,36,47H,7,12,17-25H2,1-2H3,(H,43,52)(H,44,49)(H,45,50)(H,46,48)(H3,41,42,51)/t34-,36-/m0/s1

InChI Key

FBVVAZALMCENSE-GIWKVKTRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step 1: Synthesis of PEGylated Peptide Fragment

  • The PEG2 moiety is coupled to the side chain of a lysine or directly to the N-terminus on resin using standard SPPS techniques.
  • Coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed.
  • Acid-labile protecting groups (e.g., Mtt) are selectively removed to allow PEG attachment.
  • The PEGylated intermediate is cleaved from the resin under acidic conditions.

Step 2: Preparation of Citrulline-PAB Fragment

  • Citrulline's amine is protected with tert-butyloxycarbonyl (Boc).
  • Para-aminobenzyl alcohol is coupled to Boc-Citrulline using ethyl-2-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a coupling agent.
  • The alcohol is then converted to an activated carbonate (e.g., 4-nitrophenyl carbonate) to facilitate subsequent conjugation.
  • The payload (e.g., monomethyl auristatin E) can be coupled at this stage if applicable.
  • Boc deprotection is performed with dry trifluoroacetic acid (TFA) to avoid carbamate degradation.

Step 3: Fragment Condensation

  • The PEGylated Val-containing fragment and the Cit-PAB fragment are coupled in solution using coupling agents such as PyAOP/HOAt.
  • This step is critical to avoid epimerization, which is minimized by selecting PyAOP over other agents like HATU or DEPBT.
  • The reaction is typically carried out at room temperature with stirring for 16–20 hours.

Step 4: Purification

  • The crude product is purified by flash column chromatography using solvent systems such as 3–12% methanol in dichloromethane.
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) is also employed, often with the addition of 0.1% ammonium hydroxide to prevent decomposition and improve purity (>95%).
  • The final product is isolated as a solid and stored under inert atmosphere at -20°C.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
PEGylation on resin HATU/HOAt, DMF, room temp 2–4 hours >90 PEG2 coupled to lysine side chain
Boc-Cit-PAB coupling EEDQ, DCM, room temp 3–5 hours 85–90 Formation of Boc-Cit-PAB intermediate
Boc deprotection Dry TFA, room temp 1 hour Quantitative Avoids carbamate degradation
Fragment condensation PyAOP/HOAt, DMF, room temp 16–20 hours 80–85 Minimizes epimerization
Purification Flash chromatography/RP-HPLC Variable - >95% purity achievable

Research Findings and Analysis

Yield and Purity

  • The optimized synthetic route achieves an overall yield of approximately 85% for the dipeptide linker portion (Val-Cit-PAB) with PEG2 incorporation, demonstrating efficiency in the multi-step process.
  • Avoidance of epimerization is critical; the use of PyAOP/HOAt in fragment condensation significantly reduces this side reaction compared to HATU or DEPBT.
  • Purification with RP-HPLC in the presence of 0.1% ammonium hydroxide enhances product stability and purity, achieving >95% purity.

Application Context

  • This compound serves as a cleavable linker in ADCs, where the Val-Cit dipeptide is selectively cleaved by cathepsin B enzymes in the lysosomal environment of target cells.
  • The PEG2 spacer improves hydrophilicity, reducing aggregation and improving pharmacokinetic profiles.
  • The PAB moiety acts as a self-immolative spacer, releasing the cytotoxic payload upon enzymatic cleavage.

Summary Table of Key Preparation Aspects

Aspect Details
Synthetic Approach Solid-phase peptide synthesis + solution-phase fragment condensation
Protecting Groups Fmoc (amine), Boc (citrulline amine), Mtt (lysine side chain)
Coupling Agents HATU, HOAt, PyAOP, EEDQ
PEG Incorporation PEG2 attached on resin or in solution to lysine side chain
Cleavage Conditions Acidic cleavage for resin removal; dry TFA for Boc deprotection
Purification Techniques Flash chromatography; RP-HPLC with ammonium hydroxide
Yield Approximately 85% overall for dipeptide linker synthesis
Purity >95% after purification
Storage Powder: -20°C (up to 3 years); solution: -80°C (up to 1 year)

Scientific Research Applications

Fmoc-PEG2-Val-Cit-PAB-OH is widely used in scientific research, particularly in the development of ADCs. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-PEG2-Val-Cit-PAB-OH involves several steps:

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 601.69 g/mol .
  • Solubility: ≥123.75 mg/mL in DMSO .
  • Storage: -20°C in dry conditions .
  • Applications: ADC development, enzyme-responsive drug release, and molecular imaging .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-PEG₂-Val-Cit-PAB-OH with structurally related linkers:

Compound PEG Length Protecting Group Reactive Group Molecular Weight (g/mol) Cleavage Mechanism Key Applications References
Fmoc-PEG₂-Val-Cit-PAB-OH PEG₂ Fmoc (base-labile) Hydroxyl (-OH) 601.69 Enzymatic (cathepsin B) ADCs, targeted drug delivery
Fmoc-PEG₄-Val-Cit-PAB-OH PEG₄ Fmoc Hydroxyl (-OH) ~737.84* Enzymatic Enhanced solubility for larger payloads
Boc-PEG₂-Val-Cit-PAB-OH PEG₂ Boc (acid-labile) Hydroxyl (-OH) ~601.69 Acidic conditions Acid-responsive drug release
MC-Val-Cit-PAB-OH None Maleimide Thiol-reactive 452.5 Enzymatic ADC conjugation via cysteine residues
Azido-PEG₁-Val-Cit-PAB-OH PEG₁ Azide Alkyne-reactive (click chemistry) 520.6 Enzymatic Bioorthogonal conjugation

*Calculated based on PEG₄’s contribution.

Key Observations :

PEG Length :

  • Longer PEG chains (e.g., PEG₄) improve solubility and reduce steric hindrance but may delay payload release due to increased hydrophilicity .
  • Shorter PEG (e.g., PEG₁ in Azido-PEG₁-Val-Cit-PAB-OH) is suitable for compact conjugates .

Protecting Groups :

  • Fmoc : Removed under mild basic conditions (e.g., piperidine), ideal for stepwise solid-phase peptide synthesis .
  • Boc : Requires acidic conditions (e.g., trifluoroacetic acid), limiting compatibility with acid-sensitive payloads .

Reactive Groups :

  • Maleimide (MC-Val-Cit-PAB-OH) enables covalent bonding to cysteine residues in antibodies .
  • Azide groups support click chemistry for modular conjugations .

Enzymatic Cleavage Efficiency

The Val-Cit sequence is a gold standard for protease-sensitive linkers due to its rapid cleavage by cathepsin B (>80% efficiency in lysosomal conditions) . Comparatively:

  • D-Ala derivatives (e.g., Fmoc-D-Ala-D-Ala-OH) form hydrogels but lack enzymatic specificity, limiting therapeutic use .
  • Arg(Pbf)-OH (e.g., Fmoc-Arg(Pbf)-OH) requires harsh deprotection conditions (e.g., TFA), reducing compatibility with sensitive payloads .

Solubility and Stability

  • Fmoc-PEG₂-Val-Cit-PAB-OH : High DMSO solubility supports ADC formulation, while PEG₂ balances stability and release kinetics .
  • Boc-PEG₂-Val-Cit-PAB-OH : Similar solubility but less stable in basic environments due to acid-labile Boc .
  • Azido-PEG₁-Val-Cit-PAB-OH : Moderate solubility (95–98% purity) but optimized for rapid conjugation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-PEG2-Val-Cit-PAB-OH, and how is purity validated?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The PEG2 spacer enhances solubility, while the Val-Cit-PAB linker enables protease-sensitive cleavage. After deprotection and cleavage from the resin, purification is performed via reverse-phase HPLC, with purity assessed using LC-MS (>95% purity threshold). Stability of the Fmoc group during synthesis requires careful pH control (pH 8–9) to prevent premature deprotection .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm PEG2 spacer integration and linker stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (760.88 g/mol, C₄₀H₅₂N₆O₉) .
  • HPLC with UV/Vis detection : Monitors purity and stability under varying buffer conditions (e.g., PBS, pH 7.4) .

Q. How does the Val-Cit linker influence drug release kinetics in antibody-drug conjugates (ADCs)?

  • Methodological Answer : The Val-Cit sequence is cleaved by cathepsin B in lysosomal compartments, releasing the cytotoxic payload. Researchers should evaluate cleavage efficiency using:

  • In vitro assays: Incubate ADCs with recombinant cathepsin B and quantify payload release via fluorescence or LC-MS.
  • Cell-based models: Measure cytotoxicity in target vs. non-target cells to assess linker specificity .

Advanced Research Questions

Q. How can experimental design frameworks like PICOT or FINER optimize studies on this compound?

  • Methodological Answer :

  • PICOT Framework :
  • P opulation: Cancer cell lines (e.g., HER2+ breast cancer).
  • I ntervention: ADC with this compound conjugated to trastuzumab.
  • C omparison: Non-cleavable linkers (e.g., SMCC).
  • O utcome: Tumor growth inhibition in xenograft models.
  • T ime: 28-day efficacy study .
  • FINER Criteria : Ensure the question is feasible (adequate ADC synthesis capacity), novel (e.g., exploring hypoxia-triggered cleavage), and ethical (using established preclinical models) .

Q. How should researchers address contradictory data on this compound stability in different pH conditions?

  • Methodological Answer : Conflicting stability data (e.g., hydrolysis at pH >7.5 vs. stability in plasma) require:

  • Controlled replication : Repeat experiments using standardized buffers (e.g., PBS, acetate) and LC-MS quantification.
  • Mechanistic studies : Use NMR to track degradation products and identify susceptible bonds (e.g., ester vs. amide).
  • Meta-analysis : Compare published stability data with experimental variables (temperature, ionic strength) to identify confounding factors .

Q. What strategies improve conjugation efficiency of this compound to monoclonal antibodies?

  • Methodological Answer :

  • Optimized reaction stoichiometry : Use a 10:1 molar excess of linker-payload to antibody to minimize unmodified antibodies.
  • Site-specific conjugation : Employ engineered cysteines or click chemistry (e.g., azide-alkyne) for homogeneous ADC populations.
  • Post-conjugation analysis : SEC-HPLC and hydrophobic interaction chromatography (HIC) to assess drug-to-antibody ratio (DAR) and aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.